molecular formula C25H23ClN2O3S B2542086 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dimethylphenyl)acetamide CAS No. 686749-06-4

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2542086
CAS No.: 686749-06-4
M. Wt: 466.98
InChI Key: SWDBUBRJIWZQEH-UHFFFAOYSA-N
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Description

2-({1-[(2-Chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dimethylphenyl)acetamide is a novel indolylarylsulfone (IAS) derivative investigated as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) targeting the Human Immunodeficiency Virus type 1 (HIV-1) . Research indicates that this compound, also referenced as R10L4, exhibits significant inhibitory activity against wild-type HIV-1 (EC50(WT) = 0.007 μmol/L) with a high selectivity index (SI = 30,930), demonstrating potent antiviral activity alongside markedly reduced cytotoxicity (CC50 = 216.51 μmol/L) compared to earlier IAS compounds . A key research advantage of this molecule is its enhanced activity profile against a panel of single-mutant HIV-1 strains, including L100I, E138K, and Y181C, which is superior to first-generation NNRTIs like Nevirapine . Its mechanism of action involves binding to the NNRTI binding pocket (NNIBP) on the HIV-1 reverse transcriptase enzyme. The molecular design features a sulfonamide group linked by a diaminoalkyl chain, which is intended to occupy the entrance channel of the binding pocket and facilitate additional interactions with residues such as K101, potentially contributing to its improved efficacy and resistance profile . This compound is presented as a valuable research-grade tool for virologists and medicinal chemists exploring advanced antiretroviral agents, mechanisms of drug resistance, and the structure-activity relationships of indolylarylsulfone derivatives. It is supplied for in vitro research applications only. For Research Use Only. Not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3S/c1-17-8-7-12-22(18(17)2)27-25(29)16-32(30,31)24-15-28(23-13-6-4-10-20(23)24)14-19-9-3-5-11-21(19)26/h3-13,15H,14,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDBUBRJIWZQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the sulfonyl and acetamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl-Indole Moiety

N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide ()
  • Key Difference : The benzyl group at the indole nitrogen is 4-fluorophenylmethyl instead of 2-chlorophenylmethyl.
  • Impact :
    • Fluorine’s electronegativity increases polarity but reduces lipophilicity compared to chlorine.
    • Molecular weight: 450.528 vs. 464.96 (target compound), reflecting chlorine’s higher atomic mass.
    • Bioactivity: Fluorine may improve metabolic stability, while chlorine enhances steric bulk and electron-withdrawing effects .
2-{1-[(4-Chlorophenyl)methyl]-1H-indol-3-yl}-2-oxo-N-(quinolin-6-yl)acetamide ()
  • Key Differences: Sulfonyl replaced by oxo: Reduces hydrogen-bonding capacity.
  • Impact: The oxo group may reduce acidity compared to sulfonyl, while quinoline could improve binding to hydrophobic pockets in biological targets .

Modifications to the Sulfonyl Linker and Acetamide Group

2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide ()
  • Key Differences :
    • Sulfanyl (S–) vs. sulfonyl (SO₂–) : Sulfanyl is less electron-withdrawing, reducing polarity.
    • Azepanyl-2-oxoethyl substituent : Introduces a seven-membered ring, increasing steric bulk.
  • Impact : The sulfanyl group may decrease solubility, while the azepane ring could hinder membrane permeability or induce conformational strain .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
  • Key Differences :
    • Pyrazolone ring replaces the indole-sulfonyl system.
    • Dichlorophenyl group vs. dimethylphenyl in the target compound.
  • Impact : The pyrazolone ring enables metal coordination, while dichlorophenyl enhances lipophilicity. Dihedral angles between aromatic rings (54.8°–77.5°) suggest varied conformational flexibility compared to the target compound’s planar sulfonyl bridge .

Agrochemical Analogs ()

2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide
  • Key Differences :
    • Lacks the indole-sulfonyl system; simpler acetamide structure.
    • Chloro and isopropyl groups optimize herbicidal activity.

Structural and Physicochemical Comparison Table

Compound Molecular Weight Key Substituents Functional Groups Potential Applications
Target Compound 464.96 2-Chlorophenylmethyl, 2,3-dimethylphenyl Sulfonyl, acetamide Medicinal chemistry
N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide 450.53 4-Fluorophenylmethyl Sulfonyl, acetamide Drug development
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide 475.04 Azepanyl-2-oxoethyl, 4-chlorophenyl Sulfanyl, acetamide Enzyme inhibition
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 392.26 Dichlorophenyl, pyrazolone Acetamide, ketone Coordination chemistry
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide 254.74 Chloro, isopropyl Acetamide Herbicide

Research Implications

  • Electronic Effects : Chlorine (target) vs. fluorine () alters electron density, influencing binding to charged residues in biological targets.
  • Steric Factors : Bulky groups like azepane () or pyrazolone () may limit access to active sites but improve selectivity.
  • Conformational Flexibility : Dihedral angles in highlight the importance of molecular geometry in interactions, suggesting the target compound’s planar sulfonyl bridge favors rigidity .

Biological Activity

The compound 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule notable for its potential biological activity, particularly in medicinal chemistry. Its structure includes an indole moiety, a sulfonamide group, and a chlorophenyl component, suggesting diverse interactions with biological targets. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H24ClN2O4SC_{25}H_{24}ClN_{2}O_{4}S, with a molecular weight of approximately 496.96 g/mol. The presence of the indole and sulfonamide groups enhances its solubility and biological activity.

Property Value
Molecular FormulaC₁₈H₁₈ClN₂O₄S
Molecular Weight496.96 g/mol
Key Functional GroupsIndole, Sulfonamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The indole moiety can bind to G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways.
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.

Antitumor Activity

Research has demonstrated that compounds with similar structures exhibit significant antitumor properties. For example, a study evaluated the cytotoxic effects of related indole derivatives on various cancer cell lines, revealing IC50 values below those of standard treatments like doxorubicin:

Compound Cell Line IC50 (µg/mL)
Compound AJurkat1.61 ± 1.92
Compound BA-4311.98 ± 1.22

These findings suggest that the structural components of this compound may confer similar anticancer properties.

Anti-inflammatory Effects

In vivo studies have indicated potential anti-inflammatory effects, where the compound reduced markers of inflammation in animal models. This activity is hypothesized to result from the modulation of cytokine production.

Case Studies and Research Findings

  • Study on Indole Derivatives : A comprehensive study published in MDPI highlighted the anticancer potential of various indole derivatives, emphasizing structural modifications that enhance biological activity . The presence of electron-donating groups like methyl at specific positions was found to increase the efficacy against tumor cells.
  • Mechanistic Insights : Molecular dynamics simulations revealed that similar compounds interact predominantly through hydrophobic contacts with target proteins, which could be crucial for their anticancer activity .
  • Comparative Analysis : A comparative study assessed the antibacterial properties of sulfonamide-containing compounds against Gram-positive and Gram-negative bacteria, demonstrating promising results for derivatives similar to our compound .

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